molecular formula C20H26N2O B14351793 N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea CAS No. 91749-38-1

N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea

Katalognummer: B14351793
CAS-Nummer: 91749-38-1
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: SZIRWQHQMGNTMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two distinct phenyl groups attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea typically involves the reaction of 2-(2-methylphenyl)propan-2-amine with 2-phenylpropan-2-amine in the presence of a urea derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The phenyl groups in the compound can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets. The phenyl groups in the compound may interact with aromatic residues in proteins, leading to changes in protein function. Additionally, the urea moiety can form hydrogen bonds with biological molecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group structure.

    2-Phenyl-2-propanol: A compound with a phenyl group attached to a propanol moiety.

Uniqueness

N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is unique due to the presence of two distinct phenyl groups attached to a urea moiety, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

91749-38-1

Molekularformel

C20H26N2O

Molekulargewicht

310.4 g/mol

IUPAC-Name

1-[2-(2-methylphenyl)propan-2-yl]-3-(2-phenylpropan-2-yl)urea

InChI

InChI=1S/C20H26N2O/c1-15-11-9-10-14-17(15)20(4,5)22-18(23)21-19(2,3)16-12-7-6-8-13-16/h6-14H,1-5H3,(H2,21,22,23)

InChI-Schlüssel

SZIRWQHQMGNTMT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(C)(C)NC(=O)NC(C)(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.